molecular formula C7H8N2O2 B8081474 2-{2-nitrovinyl}-1-methyl-1H-pyrrole

2-{2-nitrovinyl}-1-methyl-1H-pyrrole

Cat. No.: B8081474
M. Wt: 152.15 g/mol
InChI Key: NHVYARKRYOUKFA-XQRVVYSFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2-nitrovinyl}-1-methyl-1H-pyrrole is an organic compound with the molecular formula C7H8N2O2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. The compound features a nitrovinyl group attached to the second position of the pyrrole ring and a methyl group at the first position. This structure imparts unique chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-nitrovinyl}-1-methyl-1H-pyrrole typically involves the reaction of 1-methyl-1H-pyrrole with a nitroalkene. One common method is the condensation reaction between 1-methyl-1H-pyrrole and 2-nitroethene under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the nitrovinyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-{2-nitrovinyl}-1-methyl-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The nitrovinyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrovinyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives where the nitro group is converted to an amine.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

2-{2-nitrovinyl}-1-methyl-1H-pyrrole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{2-nitrovinyl}-1-methyl-1H-pyrrole involves its interaction with various molecular targets. The nitrovinyl group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the inhibition of enzymes, disruption of cellular processes, and induction of oxidative stress. The specific pathways and targets depend on the context of its use and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-{2-nitrovinyl}-1H-pyrrole: Lacks the methyl group at the first position.

    1-methyl-2-{2-nitrovinyl}-1H-indole: Contains an indole ring instead of a pyrrole ring.

    2-{2-nitrovinyl}-1H-indole: Similar to the above but without the methyl group.

Uniqueness

2-{2-nitrovinyl}-1-methyl-1H-pyrrole is unique due to the presence of both a nitrovinyl group and a methyl group on the pyrrole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-methyl-2-[(Z)-2-nitroethenyl]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-8-5-2-3-7(8)4-6-9(10)11/h2-6H,1H3/b6-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHVYARKRYOUKFA-XQRVVYSFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C=C[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC=C1/C=C\[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.